molecular formula C20H31N2O4P B13421264 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

Katalognummer: B13421264
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: APPKCKXXXYINIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group, a pyridine ring, and a phosphoric acid moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diisopropylamine with hydrocinnamic acid to form an intermediate, which is then further reacted with pyridine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-phenyl-N,N-di(propan-2-yl)propanamide: Shares structural similarities but lacks the pyridine ring.

    N,N-bisisopropyl-3-phenyl-2-propenamine: Similar backbone structure but different functional groups.

Uniqueness

The presence of both a phenyl group and a pyridine ring in 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine makes it unique compared to its analogs

Eigenschaften

Molekularformel

C20H31N2O4P

Molekulargewicht

394.4 g/mol

IUPAC-Name

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C20H28N2.H3O4P/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14-21-20;1-5(2,3)4/h5-12,14,16-17,19H,13,15H2,1-4H3;(H3,1,2,3,4)

InChI-Schlüssel

APPKCKXXXYINIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.